N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide, with the Chemical Abstracts Service number 436090-04-9, is a compound that combines an amine group with a benzotriazole moiety. It is recognized for its potential applications in pharmaceuticals and biochemistry. The molecular formula of this compound is C14H13N5O, and it has a molecular weight of approximately 267.29 g/mol .
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide falls under the category of organic compounds, specifically as an aromatic amide. It is characterized by the presence of both an amine and a benzotriazole structure, which contributes to its unique chemical properties and biological activities.
The synthesis of N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to prevent side reactions and ensure optimal yields. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound .
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide can undergo various chemical reactions:
These reactions are often utilized in synthetic organic chemistry to modify the compound for enhanced biological activity or specificity towards certain targets.
The mechanism by which N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide exerts its effects is primarily attributed to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Studies have shown that derivatives related to this compound can significantly affect cell viability in various cancer cell lines, suggesting potential therapeutic applications .
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide has several scientific uses:
The core synthesis of N-(4-aminophenyl)-2-benzotriazol-1-yl-acetamide employs a multi-step sequence starting from 4-aminoacetophenone (CAS 99-92-3) [6]. A key intermediate, 1-(4-aminophenyl)-5,6-dichlorobenzotriazole, is prepared via diazotization and cyclization, followed by nucleophilic substitution with chloroacetyl chloride to install the acetamide linker [7]. Structure-activity relationship (SAR) optimization focuses on three regions:
Table 1: Optimization of Amide Coupling Reagents for Benzotriazole-Acetamide Formation
| Reagent System | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC/HOBT | Et₃N | ACN | 12 | 83 | 90 |
| EDC/HOBT | Et₃N | DMF | 10 | 89 | 92 |
| HBTU | Et₃N | DMF | 0.17 | 96 | >99 |
| TBTU | Et₃N | DMF | 0.08 | 95 | 98 |
HBTU enables near-quantitative yields under ambient conditions, minimizing racemization [4].
Table 2: Impact of Aniline Ring Halogenation on Anticancer Activity (UO-31 Renal Cancer Cells)
| R Group (Aniline) | IC₅₀ (μM) | Lipophilicity (cLogP) | CYP3A4 Inhibition |
|---|---|---|---|
| H (Parent) | 32.5 | 2.1 | High |
| 3-F | 12.8 | 2.3 | Moderate |
| 3-Cl | 6.5 | 2.8 | Low |
| 3-Br | 7.2 | 3.0 | Low |
Halogenation reduces metabolic susceptibility while enhancing target affinity [1].
Fragment-based drug design strategies leverage benzotriazole as a bioisostere for purine nucleotides, enabling kinase inhibition. Coupling with 4-aminopyrazolo[3,4-d]pyrimidine cores yields dual-targeting hybrids with sub-micromolar activity against renal carcinoma UO-31 cells [4].
Conventional synthesis of benzotriazole-acetamides requires 12–24 hours under reflux conditions, leading to thermal decomposition and diminished yields [3]. Microwave irradiation revolutionizes this process by enabling rapid, energy-efficient cyclization and coupling:
Table 3: Environmental Metrics for Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method | Improvement |
|---|---|---|---|
| Reaction Time | 18 h | 25 min | 98% reduction |
| Energy Consumption | 1.8 kWh | 0.15 kWh | 92% reduction |
| E-Factor* | 86 | 12 | 86% reduction |
| Isolated Yield | 67% | 95% | 42% increase |
E-Factor = (Total waste kg)/(Product kg); Data from [4] [5].
Mechanochemistry provides an alternative sustainable approach: ball-milling 1H-benzotriazole, chloroacetyl chloride, and 4-nitroaniline with K₂CO₃ yields N-(4-nitrophenyl)-2-benzotriazol-1-yl-acetamide in 89% yield within 30 minutes, eliminating solvent use [3]. Subsequent catalytic hydrogenation (Pd/C, H₂) cleanly reduces the nitro group to the target 4-amino derivative [5].
The reduction of N-(4-nitrophenyl)-2-benzotriazol-1-yl-acetamide to the target amine demands precise control to prevent benzotriazole ring hydrogenolysis or over-reduction. Key advancements include:
Table 4: Impurity Profiles Under Different Hydrogenation Conditions
| Condition | Conversion (%) | Desired Product (%) | Dechlorinated Impurity (%) | Aniline Hydrolysis Byproduct (%) |
|---|---|---|---|---|
| Pd/C (MeOH, 25°C) | 98 | 88 | 6.2 | 3.8 |
| Pd/C (EtOAc, 40°C) | >99 | 99.1 | 0.05 | 0.8 |
| Pt/Al₂O₃ (flow, 50°C) | >99 | 98.9 | 0.02 | 1.0 |
Ethyl acetate minimizes ester formation versus methanol [1] [7].
Critical impurities include:
Chromatographic purification employs reversed-phase C18 columns with acetonitrile/water gradients, effectively separating hydrolyzed impurities (Rₜ = 3.2 min) from the target compound (Rₜ = 8.7 min). Recrystallization from ethanol/water (1:3) affords pharmaceutically acceptable purity (>99.5% HPLC) [4] [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: